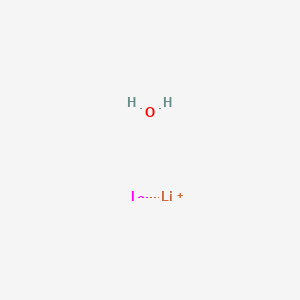
Lithium iodide hydrate
描述
Lithium iodide hydrate is a chemical compound consisting of lithium, iodine, and water molecules. It is known for its high solubility in water and various organic solvents. The compound is typically found in the form of white crystalline solids and can participate in different hydrates, such as monohydrate, dihydrate, and trihydrate .
作用机制
Target of Action
Lithium iodide hydrate primarily targets the cell chemistry in high-temperature batteries and artificial pacemakers . It is also used in organic synthesis for cleaving C-O bonds . In lithium-oxygen batteries, lithium iodide has been revealed to tune the cell chemistry .
Mode of Action
This compound interacts with its targets by facilitating the kinetics during the charging process of batteries . In organic synthesis, it acts as a source of nucleophilic iodide and a mild Lewis acid, aiding in epoxide opening and C-C bond forming reactions .
Biochemical Pathways
The addition of lithium iodide to electrolytes containing water promotes the formation of lithium hydroxide (LiOH) at the expense of lithium peroxide (Li2O2) . This change in cell chemistry is a key aspect of its role in lithium-oxygen batteries .
Pharmacokinetics
Its solubility in water and other solvents like ethanol, propanol, ethanediol, and ammonia suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the facilitation of the charging process in lithium-oxygen batteries, leading to improved battery performance . In organic synthesis, it aids in the cleavage of esters and epoxides, and in C-C bond formation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility varies with temperature . Furthermore, in the context of lithium-oxygen batteries, the presence of water in the electrolyte can affect the formation of lithium hydroxide .
生化分析
Biochemical Properties
It has been found that Lithium iodide plays a protective role at the interface and enables improved lithium cycling . This suggests that it may interact with certain enzymes, proteins, and other biomolecules to facilitate these processes.
Cellular Effects
Given its role in lithium cycling , it may influence cell function by affecting cellular processes related to this mechanism.
Molecular Mechanism
Its role in improving lithium cycling suggests that it may exert its effects at the molecular level by interacting with certain biomolecules and possibly influencing enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions: Lithium iodide hydrate can be synthesized through several methods. One common method involves the reaction of lithium hydroxide with hydrogen iodide:
LiOH+HI→LiI+H2O
This reaction is typically carried out in an aqueous solution .
Industrial Production Methods: In industrial settings, lithium iodide is often produced by reacting lithium carbonate with hydroiodic acid. The resulting lithium iodide is then crystallized and hydrated to form this compound. Another method involves the reaction of iodine, hydrazine hydrate, and lithium hydroxide in an aqueous solution, followed by evaporation, concentration, and dehydration under an inert gas atmosphere .
Types of Reactions:
Oxidation: Lithium iodide can be oxidized to iodine when exposed to air.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: Lithium iodide is used in nucleophilic substitution reactions, such as the conversion of methyl esters to carboxylic acids.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Reduction: Reaction with reducing agents like lithium aluminum hydride.
Substitution: Reaction with alkyl halides or epoxides under mild conditions.
Major Products:
Oxidation: Iodine.
Reduction: Lithium hydroxide.
Substitution: Carboxylic acids, alkyl iodides.
科学研究应用
Lithium iodide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for ester cleavage, decarboxylation, and C-C bond-forming reactions.
Biology: Utilized in mass spectrometry for lipid analysis by adding lithium salts to the matrix solution.
相似化合物的比较
- Lithium Fluoride
- Lithium Chloride
- Lithium Bromide
- Sodium Iodide
- Potassium Iodide
Comparison:
- Solubility: Lithium iodide hydrate is more soluble in water and organic solvents compared to lithium fluoride and lithium chloride .
- Reactivity: It is more reactive in nucleophilic substitution reactions than lithium bromide and lithium chloride .
- Applications: While lithium fluoride and lithium chloride are primarily used in ceramics and glass production, this compound finds extensive use in batteries and organic synthesis .
This compound stands out due to its high solubility, reactivity, and versatility in various scientific and industrial applications.
属性
IUPAC Name |
lithium;iodide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.Li.H2O/h1H;;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZWGFFJLSIDMX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2ILiO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-22-9, 85017-80-7 | |
| Record name | Lithium iodide (LiI), trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 85017-80-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





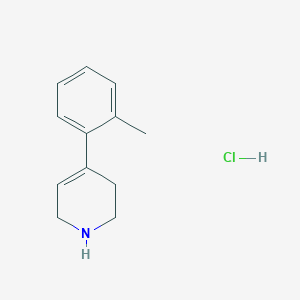

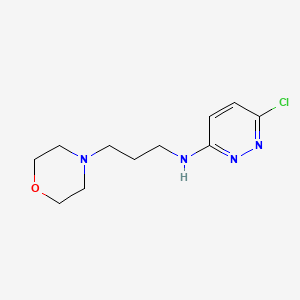


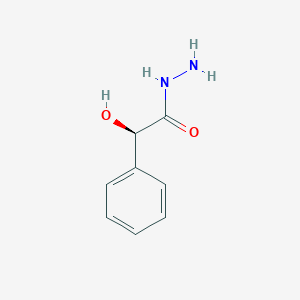


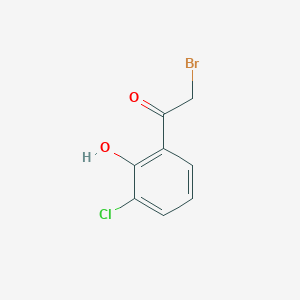
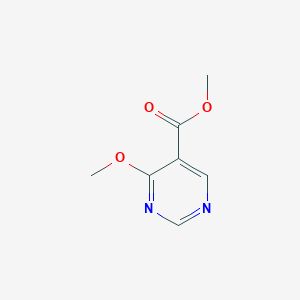
![1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane](/img/structure/B3043306.png)
